molecular formula C6H14O2 B3188308 2-Methyl-1,2-pentanediol CAS No. 20667-05-4

2-Methyl-1,2-pentanediol

Cat. No.: B3188308
CAS No.: 20667-05-4
M. Wt: 118.17 g/mol
InChI Key: XERGTCWVYOKNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2-pentanediol is an organic compound with the molecular formula C6H14O2 . It is a diol, characterized by the presence of two hydroxyl (-OH) groups. Researchers should note the existence of stereoisomers of this compound, such as the (2S)-2-Methyl-1,2-pentanediol form , which may be of interest for stereospecific synthesis or studies. While specific catalytic or biological research applications for this exact isomer are not detailed in the available literature, diols as a chemical class are versatile intermediates in organic synthesis and materials science. Thermochemical data for related compounds, such as 2-methyl-1,2-propanediol, indicate that such molecules can participate in acetal formation reactions , suggesting potential utility as building blocks or protecting groups in complex synthetic pathways. This product is strictly designated For Research Use Only (RUO). It is intended for use in a controlled laboratory setting by qualified personnel and is not for diagnostic, therapeutic, cosmetic, or personal use of any kind. Researchers are encouraged to consult the specific safety data sheet (SDS) and conduct their own thorough evaluation to determine the compound's suitability for their particular application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGTCWVYOKNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Development of Reaction Routes for 2 Methyl 1,2 Pentanediol

Catalytic Systems and Catalysis Research in Diol Synthesis

Heterogeneous Catalysis Advancement

Heterogeneous catalysts are instrumental in the synthesis of diols, offering advantages such as ease of separation, reusability, and suitability for continuous flow processes. Research has focused on both noble and non-noble metal systems to achieve high efficiency and selectivity in the dihydroxylation of alkenes like 2-methyl-1-pentene (B165372).

Noble metals are highly effective for various hydrogenation and oxidation reactions, including the synthesis of diols from biomass-derived precursors, which provides an analogous reaction pathway to alkene dihydroxylation. For instance, rhodium supported on an octahedral molecular sieve (Rh/OMS-2) has been used for the hydrogenolysis of furfural (B47365) directly to 1,2-pentanediol (B41858), demonstrating the capability of noble metals in C-O bond cleavage and hydrogenation to form the diol structure. In one study, a 1% Rh/OMS-2 catalyst achieved nearly 100% conversion of furfural with 87% selectivity to 1,2-pentanediol under conditions of 160 °C and 30 atm of hydrogen pressure.

Similarly, platinum-based catalysts are effective. Pt supported on MgO has been investigated for the selective hydrogenolysis of furfuryl alcohol, yielding a mixture of 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (B104693) (1,5-PeD). A 2% Pt/MgO catalyst resulted in 100% conversion of furfuryl alcohol, with selectivities of 59.4% to 1,2-PeD and 15.2% to 1,5-PeD at 160 °C and 1 MPa H₂ pressure. Ruthenium-based catalysts, such as Ru/Al₂O₃, have also been employed for the synthesis of 1,2-PeD from furfuryl alcohol, achieving a 32% yield at 200 °C and 10 MPa H₂. While these examples start from furanic compounds, the underlying principle of using supported noble metals for hydrogenation and ring-opening is a key area of research for producing various pentanediols, including branched variants from corresponding precursors.

The choice of support material, such as MgO, CeO₂, Al₂O₃, or carbon, significantly influences the catalyst's activity and selectivity by affecting metal dispersion and providing acidic or basic sites that participate in the reaction mechanism.

Table 1: Performance of Noble Metal Catalysts in Pentanediol Synthesis
CatalystPrecursorProduct(s)Conversion (%)Selectivity (%)Temperature (°C)PressureReference
1% Rh/OMS-2Furfural1,2-Pentanediol~1008716030 atm H₂
2% Pt/MgOFurfuryl Alcohol1,2-PeD, 1,5-PeD10059.4 (1,2-PeD), 15.2 (1,5-PeD)1601 MPa H₂
Ru/Al₂O₃Furfuryl Alcohol1,2-Pentanediol-32 (Yield)20010 MPa H₂
Ru/MgOFurfuryl Alcohol1,2-Pentanediol-42190-

The high cost of noble metals has driven research into more economical alternatives. Copper-based and nickel-tin alloy catalysts have emerged as promising non-noble metal systems for diol synthesis. Copper catalysts supported on ceria (Cu/CeO₂) have been shown to be selective towards 1,2-pentanediol from furfural, with a 30Cu_R catalyst achieving 22.1% selectivity.

Bimetallic Ni-Sn alloys have demonstrated high efficiency for the continuous conversion of furfuryl alcohol to 1,2-pentanediol. A study found that the synergy between Ni-Sn alloy phases (specifically Ni₃Sn₂) and adjacent SnOₓ species was crucial for the selective breaking of the C5–O1 bond, leading to high yields of 1,2-pentanediol. A 3Ni–3Sn/ZnO catalyst achieved a 91% yield in a continuous flow reactor and showed stability for over 300 hours. The electronic modification of Ni by Sn is believed to be key to this enhanced performance. Similarly, Ni-Sn alloys supported on aluminum hydroxide (B78521) have been effective in converting 2-methylfuran (B129897) to 1,4-pentanediol, showcasing the versatility of these alloys in ring-opening and hydrogenation reactions.

Table 2: Performance of Non-Noble Metal Catalysts in Pentanediol Synthesis
CatalystPrecursorProduct(s)Conversion (%)Selectivity/Yield (%)Temperature (°C)PressureReference
30Cu/CeO₂Furfural1,2-Pentanediol10022.1 (Selectivity)--
3Ni–3Sn/ZnOFurfuryl Alcohol1,2-Pentanediol-91 (Yield)--
Ni-Sn/AlOH2-Methylfuran1,4-Pentanediol9464 (Yield)1603.0 MPa H₂
Cu-MFIFurfuryl AlcoholPentanediols99.791 (Total PeD)--

Achieving high selectivity for a specific diol isomer like 2-Methyl-1,2-pentanediol requires catalysts with multiple, well-defined active sites. Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acidic or basic sites for C-O bond cleavage or rearrangement, are critical for directing the reaction pathway.

For example, the hydrogenolysis of furfural to 1,2-pentanediol over a Rh/OMS-2 catalyst is believed to proceed via a dual-site mechanism. The metallic rhodium sites are responsible for the hydrogenation of the aldehyde group and the furan (B31954) ring, while the basic or Lewis acid sites on the OMS-2 support facilitate the ring-opening step. Similarly, in the conversion of furfuryl alcohol over Pt/MgO, the basic sites on the MgO support are thought to play a crucial role in the transformation to 1,2-pentanediol. The development of catalysts where these two functionalities work in concert is key to enhancing selectivity and avoiding over-hydrogenolysis to alcohols or other byproducts.

Homogeneous and Organocatalytic Approaches

While heterogeneous systems offer process advantages, homogeneous and organocatalytic methods provide unparalleled control over stereochemistry, which is essential for producing enantiomerically pure chiral diols. The synthesis of chiral this compound is most effectively approached through the asymmetric dihydroxylation of 2-methyl-1-pentene.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation.

The most successful ligands are derivatives of cinchona alkaloids, specifically dimeric phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). The commercially available catalyst systems, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), provide opposite enantiomers of the diol product with high enantiomeric excess (ee). The reaction mechanism involves the formation of a chiral osmium-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene, followed by hydrolysis to release the diol and regenerate the catalyst. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to reoxidize the osmium catalyst. For the synthesis of (S)-2-Methyl-1,2-pentanediol from 2-methyl-1-pentene, AD-mix-β would be the reagent of choice, while AD-mix-α would yield the (R)-enantiomer.

Table 3: Key Components of Sharpless Asymmetric Dihydroxylation
ComponentFunctionExamplesReference
Osmium CatalystPrimary oxidant for dihydroxylationOsmium tetroxide (OsO₄), K₂OsO₂(OH)₄
Chiral LigandInduces enantioselectivity(DHQ)₂-PHAL, (DHQD)₂-PHAL
Co-oxidantRegenerates the osmium catalystK₃Fe(CN)₆, N-methylmorpholine N-oxide (NMO)
AdditiveAccelerates hydrolysis stepMethanesulfonamide (CH₃SO₂NH₂)

Organocatalysis represents a metal-free approach to asymmetric synthesis. While direct organocatalytic dihydroxylation of alkenes is less common than metal-catalyzed methods, organocatalysts are widely used for the selective functionalization of diols or in reactions that form diol structures. For instance, chiral diol-based scaffolds like BINOL and tartaric acid derivatives can act as catalysts by activating substrates through hydrogen bonding or by forming covalent intermediates.

In the context of forming 1,2-diols, organocatalytic methods often involve multi-step sequences. An example is the organocatalytic β-hydroxylation of α,β-unsaturated aldehydes, which, after a reduction step, can yield 1,3-diols. While not a direct route to 1,2-diols, this demonstrates the principle of using small organic molecules to control stereochemistry in hydroxylation reactions. The development of organocatalysts that can directly facilitate the stereocontrolled dihydroxylation of alkenes remains an active area of research, aiming to provide greener and more cost-effective alternatives to metal-based systems.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is a critical objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science where stereochemistry dictates biological activity and material properties. Achieving high levels of stereocontrol in the formation of the two adjacent stereocenters in this compound can be accomplished through several advanced synthetic strategies. These methodologies focus on the selective creation of one enantiomer over the other, employing chiral catalysts or auxiliaries to influence the three-dimensional arrangement of atoms in the final product. Key approaches include the asymmetric hydrogenation of prochiral precursors, the use of diastereoselective pathways that leverage existing chirality to direct the formation of a new stereocenter, and enantioselective carbon-carbon bond-forming reactions that build the chiral backbone of the molecule from the outset.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols from prochiral ketones. nih.gov This strategy involves the reduction of a carbonyl group using molecular hydrogen in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a logical precursor is the α-hydroxy ketone, 2-hydroxy-2-methyl-1-pentanone. The enantioselective reduction of the ketone functionality in this precursor would yield the desired chiral diol.

Transition metal complexes, particularly those based on ruthenium (Ru), are highly effective for this transformation. Catalytic systems often consist of a ruthenium precursor combined with a chiral phosphine (B1218219) ligand, such as TolBINAP, and a chiral diamine ligand, like DMAPEN. nih.gov These catalysts can exhibit high levels of enantioselectivity and can sometimes be used to achieve dynamic kinetic resolution, where a racemic starting material is converted into a single stereoisomer of the product in high yield and enantiomeric excess. For instance, the asymmetric hydrogenation of α-alkoxy and α-amino ketones has been shown to produce syn or anti products with high selectivity, depending on the catalyst configuration. nih.gov The hydrogenation of racemic benzoin (B196080) methyl ether using an (S)-TolBINAP/(R,R)-DPEN–Ru complex, for example, yields the (1R,2S)-methoxy alcohol with 98% enantiomeric excess (ee) and a 3:97 syn:anti ratio. nih.gov This demonstrates the catalyst's ability to control the formation of two adjacent stereocenters.

While direct experimental data for the asymmetric hydrogenation of 2-hydroxy-2-methyl-1-pentanone is not detailed in the provided research, the principles established with analogous α-functionalized ketones suggest this is a viable and highly effective strategy. The choice of chiral ligands and reaction conditions would be critical in controlling the facial selectivity of the hydride attack on the carbonyl group, thereby determining the absolute configuration of the resulting secondary alcohol in the this compound product.

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Functionalized Ketones
Substrate TypeCatalyst SystemProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Aryl Glyoxal Dialkyl AcetalRuCl2[(S)-tolbinap][(R)-dmapen](R)-hydroxy acetal96%N/A nih.gov
Racemic α-Amino Ketone(S)-XylBINAP/(S,S)-DPEN-Ru(1R,2R)-amino alcohol99%96:4 (syn:anti) nih.gov
Racemic α-Methoxy Ketone(S)-TolBINAP/(R,R)-DPEN-Ru(1R,2S)-methoxy alcohol98%3:97 (syn:anti) nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is an effective strategy for creating specific stereoisomers by using a pre-existing chiral center in the substrate to influence the stereochemical outcome of a subsequent reaction. A plausible diastereoselective route to this compound involves the dihydroxylation of a chiral, non-racemic precursor, such as a chiral allylic alcohol.

A key reaction in this context is the dihydroxylation of an alkene to form a vicinal diol. wikipedia.org This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), which typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com To make this process asymmetric, the Sharpless asymmetric dihydroxylation is often employed. This method uses a catalytic amount of osmium tetroxide with a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). wikipedia.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org

For instance, the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 5-methyl-2-hexanone (B1664664) using AD-mix-α yielded (S)-3-hydroxy-5-methyl-2-hexanone with 68.6% ee, while AD-mix-β gave the (R)-enantiomer with 77.2% ee. researchgate.net This demonstrates the ability to set the stereochemistry of an α-hydroxy ketone, which could then be reduced to a diol.

Alternatively, an epoxide can be opened via acid-catalyzed hydrolysis to yield a diol. This process results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. libretexts.org By starting with a chiral epoxide, this ring-opening can proceed diastereoselectively to yield a specific diol stereoisomer. A synthetic sequence could therefore involve the asymmetric epoxidation of an allylic alcohol precursor, followed by ring-opening, to afford the desired this compound enantiomer.

Table 2: Methodologies for Diastereoselective Diol Synthesis
MethodReagent(s)Stereochemical OutcomeKey FeaturesReference
Upjohn Dihydroxylationcat. OsO4, NMOSyn-dihydroxylationUses catalytic osmium with a co-oxidant. organic-chemistry.org
Sharpless Asymmetric Dihydroxylationcat. OsO4, K3[Fe(CN)6], chiral ligandEnantioselective syn-dihydroxylationChiral ligands control facial selectivity. wikipedia.org
Epoxide Hydrolysis1. mCPBA or other peroxy acid 2. H3O+Anti-dihydroxylationTwo-step process involving epoxide formation and ring-opening. libretexts.org

Enantioselective Carbon-Carbon Bond Forming Reactions for Chiral Diols

Building the carbon skeleton of this compound with inherent stereocontrol is a highly efficient synthetic approach. This can be achieved through enantioselective carbon-carbon bond-forming reactions, where the key stereocenters are established during the construction of the molecule's framework.

One of the most powerful C-C bond-forming reactions is the aldol (B89426) reaction, which creates a β-hydroxy carbonyl compound. nih.gov The development of direct, catalytic, and asymmetric aldol reactions allows for the synthesis of these products with high enantioselectivity. For the synthesis of this compound, a potential route could involve the asymmetric aldol reaction between propanal and a suitable ketone, followed by reduction of the resulting β-hydroxy ketone. For example, dinuclear zinc complexes have been shown to catalyze the direct aldol reaction of methyl vinyl ketone with various aldehydes, yielding β-hydroxy ketones with excellent enantioselectivity (90-95% ee). nih.gov The resulting hydroxy enone products are versatile intermediates that can be further transformed. nih.gov

Another strategy involves the enantioselective addition of organometallic reagents to carbonyl compounds. The catalytic enantioselective 1,2-addition of alkyl nucleophiles to aliphatic aldehydes is a direct method for producing chiral alcohols. mdpi.com For instance, alkylzirconium reagents, generated in situ from alkenes, can add to aliphatic aldehydes in the presence of a chiral ligand and a titanium promoter, affording chiral secondary alcohols with enantioselectivities in the range of 56–86%. mdpi.com A conceivable route to this compound could involve the enantioselective addition of a methyl organometallic reagent to 1-hydroxy-2-pentanone. This would form the tertiary alcohol stereocenter directly and establish the complete carbon backbone of the target molecule in a single, stereocontrolled step.

Table 3: Enantioselective C-C Bond Forming Reactions for Chiral Alcohol Synthesis
Reaction TypeCatalyst/Reagent SystemSubstratesProduct TypeEnantioselectivity (ee)Reference
Direct Asymmetric Aldol ReactionDinuclear Zn-complexMethyl vinyl ketone + Aldehydeβ-Hydroxy Ketone90-95% nih.gov
Asymmetric 1,2-AdditionAlkylzirconium + Chiral Ph-BINMOL/Ti(OiPr)4Alkene (forms nucleophile) + Aliphatic AldehydeChiral Secondary Alcohol56-86% mdpi.com
Asymmetric 1,4-AdditionRh/(R,R)-Bn-bod*Arylboronic acid + β-silyl α,β-unsaturated carbonylβ-Silyl 1,4-adductHigh organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,2 Pentanediol

Elucidation of Reaction Mechanisms

The unique arrangement of a primary and a sterically hindered tertiary alcohol group on adjacent carbons in 2-Methyl-1,2-pentanediol governs its chemical transformations.

Detailed Hydrogenolysis Reaction Pathways and Intermediate Species

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. While it is a common method for producing diols from biomass-derived precursors like furfuryl alcohol, specific literature detailing the hydrogenolysis reaction pathways of this compound is not extensively available. kipmi.or.idnih.govmdpi.com

Theoretically, a hydrogenolysis reaction of this compound would involve the cleavage of its carbon-oxygen (C-O) bonds. This process would require a catalyst, typically a heterogeneous metal catalyst such as platinum, palladium, or ruthenium, under hydrogen pressure. The reaction could potentially proceed through different pathways, leading to the formation of various products depending on which C-O bond is cleaved and the reaction conditions:

Cleavage of the C1-O bond could yield 2-methyl-2-pentanol.

Cleavage of the C2-O bond could lead to 2-methyl-1-pentanol.

Further hydrogenolysis could result in the formation of 2-methylpentane.

The specific intermediate species would likely involve the adsorption of the diol onto the catalyst surface, followed by the activation of hydrogen and subsequent C-O bond scission.

Substitution and Functional Group Derivatization Mechanisms

The differing steric environments of the primary and tertiary hydroxyl groups allow for selective derivatization.

Reactions at the Primary Hydroxyl (C1): The primary alcohol is less sterically hindered and more accessible to reagents. It can be selectively converted into esters, ethers, or silyl (B83357) ethers under controlled conditions. For example, esterification with an acyl chloride in the presence of a base like pyridine (B92270) will preferentially occur at the primary position. Substitution reactions at this position typically follow an Sₙ2 mechanism after converting the hydroxyl into a good leaving group (e.g., a tosylate).

Reactions at the Tertiary Hydroxyl (C2): The tertiary alcohol is sterically hindered, making reactions at this site more difficult. Substitution reactions proceed through an Sₙ1 mechanism, which involves the formation of a tertiary carbocation intermediate after protonation and loss of water. However, this pathway is often in competition with E1 elimination, leading to the formation of alkenes (dehydration products) such as 2-methyl-1-pentene (B165372) or 2-methyl-2-pentene. pearson.com

Kinetic Studies and Thermodynamic Analysis

Detailed experimental data on the reaction kinetics and thermodynamics for the transformations of this compound are not widely reported in the scientific literature. The following sections describe the parameters that would be determined in such studies.

Table 1. Kinetic Parameters for Reactions of this compound
Reaction TypeRate LawReaction OrderRate-Limiting Step
Oxidative CleavageData not availableData not availableData not available
Selective Esterification (C1)Data not availableData not availableData not available
Sₙ1 Substitution (C2)Data not availableData not availableData not available

Calculation of Activation Energies and Pre-exponential Factors

By studying the effect of temperature on the reaction rate constant (k), the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation. This data provides fundamental insights into the energy profile of the reaction pathway. However, specific values for the reactions of this compound are not documented in the surveyed literature. universityofgalway.ie

Table 2. Thermodynamic Parameters for Reactions of this compound
Reaction TypeActivation Energy (Ea)Pre-exponential Factor (A)
Oxidative CleavageData not availableData not available
Selective Esterification (C1)Data not availableData not available
Sₙ1 Substitution (C2)Data not availableData not available

Thermodynamic Parameters and Equilibrium Control in Diol Reactions

The reactivity of diols, including this compound, is often governed by thermodynamic principles that dictate the position of equilibrium and, consequently, the distribution of products. In reactions under thermodynamic control, the product ratio is determined by the relative stability of the products, which is reflected in the Gibbs free energy change (ΔG) of the reaction. This contrasts with kinetic control, where the product ratio is determined by the relative rates of formation.

A key area where thermodynamic control is evident is in the reversible binding of diols to other chemical entities. For instance, competitive binding studies involving diols and N-Bn 1,2-BN cyclohexane (B81311) have demonstrated that diol association is a thermodynamically controlled process. nih.govacs.org In such systems, the equilibrium constant (Keq) provides a quantitative measure of the relative stability of the diol-adduct complexes. Studies on various diols have shown that factors such as the preorganization of the ligand into a cis geometry can significantly enhance binding strength, as reflected by an increase in the Keq value. nih.gov For example, the binding of a 1,3-diol that is geminally disubstituted shows a nearly four-fold increase in Keq compared to unsubstituted 1,3-propanediol (B51772). nih.gov

The activation barrier for these reversible interactions, a measure of the kinetic feasibility, can also be determined. For the dynamic process involving the reversible B–N Lewis acid–base interaction with a bound diol, the activation free energy (ΔG‡) has been measured using variable-temperature NMR. For (2R,3R)-(-)-2,3-butanediol, this barrier was found to be 11.2 ± 0.2 kcal mol−1. nih.govacs.org

Thermodynamic control is also pivotal in stereochemical editing reactions of vicinal diols. nih.gov The identity of the catalyst can remarkably shift the final equilibrium product ratio. For instance, in the isomerization of a vicinal diol, different thiol catalysts can lead to different equilibrium ratios of trans to cis isomers, highlighting that the final product distribution reflects a thermodynamic product distribution under these conditions. nih.gov This underscores that even when a process is governed by thermodynamic control, kinetic efficiency and catalyst stability are crucial for reaching equilibrium efficiently. nih.gov

Table 1: Thermodynamic Parameters in Diol Reactions

Illustrative thermodynamic and kinetic data for reactions involving diols, demonstrating equilibrium control.

Reaction SystemParameterValueSignificance
Diol binding to 1,2-BN cyclohexaneKeqVaries with diol structureIndicates relative stability of diol complexes under thermodynamic control. nih.gov
Reversible B-N interaction with bound 2,3-butanediolΔG11.2 ± 0.2 kcal mol−1Activation energy for the dynamic exchange process. acs.org
Isomerization of vicinal diols with Ph3SiSHEquilibrium Ratio (trans/cis)3.2:1.0Demonstrates that catalyst identity can dictate the final thermodynamic product ratio. nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide indispensable tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These approaches complement experimental findings by offering detailed insights into electronic structure, molecular dynamics, and reaction mechanisms that are often difficult to access through empirical methods alone.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. wavefun.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements. wavefun.comnih.gov

For diols, a key area of investigation is the conformational equilibrium and the potential for intramolecular hydrogen bonding. nih.gov Calculations can determine the optimized geometries and relative energies of various conformers. While geometric and spectroscopic data have sometimes suggested the presence of intramolecular hydrogen bonds in vicinal diols, quantum mechanical analyses based on Bader's Atoms in Molecules (AIM) theory indicate that vicinal diols like 1,2-ethanediol (B42446) are unlikely to form a true intramolecular hydrogen bond according to Popelier's criteria. nih.gov Instead, such interactions are more convincingly demonstrated in diols where the hydroxyl groups are separated by at least three carbon atoms. nih.gov

The energetics of chemical reactions involving diols are also extensively studied using high-level computational methods like CBS-QB3. These calculations can predict reaction enthalpies with high accuracy. For instance, computations of conjugate additions of thiols to unsaturated ketones show how substituents affect the exothermicity of the reaction by stabilizing the reactant more than the product. semanticscholar.org Such calculations provide a powerful link between molecular structure and thermodynamic properties. youtube.com

Molecular Dynamics Simulations of Reactivity and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, tracking the motions of atoms and molecules over time to reveal dynamic processes. researchgate.netsemanticscholar.org For this compound, MD simulations can elucidate its conformational dynamics in different environments and its interactions with other molecules, such as solvents or biological macromolecules.

All-atom MD simulations have been used to study the interactions between various diols and lipid monolayers. kcl.ac.ukkcl.ac.uk These studies show that diols can disorder and thin the monolayers, with shorter diols having hydroxyl groups on adjacent carbons (like 1,2-propanediol, a close structural relative of this compound) able to penetrate deeper into the head group region. kcl.ac.uk The simulations also reveal that diols form hydrogen-bonded networks that mediate interactions between lipid head groups. kcl.ac.uk

Furthermore, MD simulations can quantify the conformational landscape and dynamics of diols in solution. A study on 1,3-propanediol in an aqueous environment determined the ratios and lifetimes of all its conformations. mdpi.com It was found that conformations favoring intermolecular hydrogen bonds with water predominated, and the average lifetimes of individual conformers were very short, typically not exceeding 7 picoseconds. mdpi.com Such simulations provide a detailed picture of how the solvent environment influences the conformational preferences and dynamic behavior of diols. A study combining MD simulations with dynamic light scattering also investigated the role of 2-methyl-2,4-pentanediol in the dissociation of sodium dodecyl sulfate (B86663) (SDS) micelles, revealing that the diol screens the charge on the SDS headgroup and minimizes the water accessibility of the detergent tail. nih.gov

Table 2: Conformational Dynamics of 1,3-Propanediol in Water from MD Simulations

Data illustrating the dynamic nature of diol conformations in an aqueous solution. mdpi.com

ParameterFindingImplication
Predominant Conformation FamilyTT family (74-76%)Conformations that do not form intramolecular hydrogen bonds are favored in water.
Conformations with Intramolecular H-bonds0.4-0.5%Intermolecular hydrogen bonding with the solvent is significantly preferred.
Average Lifetime of Individual Conformations< 7 psDiols are highly flexible molecules with rapid interconversion between conformers.
Maximum Lifetime of Individual Conformations~60 psWhile average lifetimes are short, some conformations can persist for longer periods.

Potential Energy Surface Mapping and Transition State Analysis

A Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that serves as a "map" of a system's energy as a function of its atomic coordinates. youtube.comwikipedia.org By mapping this energy landscape, chemists can visualize and predict the pathways of chemical reactions. youtube.comwayne.edu The PES is a conceptual tool for analyzing molecular geometry and reaction dynamics. libretexts.orglibretexts.org

Key features on the PES include energy minima, which correspond to stable species like reactants, products, and intermediates, and saddle points, which represent transition states. wayne.edu A transition state is the highest energy point along the lowest energy pathway connecting reactants and products and represents the kinetic barrier to the reaction. youtube.comwikipedia.org

For reactions involving this compound, computational methods can be used to map out the PES, connecting reactant and product minima via the transition state. This process, known as transition state analysis, involves locating the saddle point on the PES and characterizing its geometry and energy. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction rates. wayne.edu

Table of Mentioned Compounds

Common Name / Trivial NameIUPAC Name
This compound2-Methylpentane-1,2-diol
1,3-PropanediolPropane-1,3-diol
1,4-Butanediol (B3395766)Butane-1,4-diol
(2R,3R)-(-)-2,3-Butanediol(2R,3R)-Butane-2,3-diol
1,2-Ethanediol / Ethylene (B1197577) glycolEthane-1,2-diol
1,2-Propanediol / Propylene glycolPropane-1,2-diol
2-Methyl-2,4-pentanediol / Hexylene glycol2-Methylpentane-2,4-diol
Sodium dodecyl sulfate (SDS)Sodium dodecyl sulfate
ThiophenolBenzenethiol
Thioacetic acidEthanethioic S-acid
Thiobenzoic acidBenzenecarbothioic S-acid
Quinuclidine1-Azabicyclo[2.2.2]octane
DABCO1,4-Diazabicyclo[2.2.2]octane
Sodium bicarbonateSodium hydrogencarbonate
PyridinePyridine
Methyl iodideIodomethane
Acetic anhydrideEthanoic anhydride
EthanolEthanol
2-PentanonePentan-2-one
Ethene / EthyleneEthene
AcetonePropan-2-one
FormaldehydeMethanal
Diacetone alcohol4-Hydroxy-4-methylpentan-2-one

Advanced Research Applications of 2 Methyl 1,2 Pentanediol in Materials Science and Organic Synthesis

Role as a Monomer and Building Block in Polymer Chemistry Research

The presence of two hydroxyl groups allows 2-Methyl-1,2-pentanediol to function as a monomer in step-growth polymerization. The branching and chirality inherent in its structure are exploited by researchers to create polymers with customized characteristics.

This compound is utilized as a monomer in polycondensation reactions to synthesize specialty polyesters and polyurethanes. In these reactions, the diol's hydroxyl groups react with the carboxylic acid groups of diacids (to form polyesters) or with the isocyanate groups of diisocyanates (to form polyurethanes). google.comacs.org The inclusion of a branched diol like this compound, as opposed to a linear diol, is a deliberate strategy to create polymers with specific performance attributes. google.com The resulting polyester (B1180765) polyols can be further reacted with polyisocyanates to produce polyurethane resins. google.comgoogleapis.com These materials find use in applications such as adhesives and coatings where tailored properties are essential. google.com

The incorporation of this compound as a co-monomer is a key strategy for fine-tuning the properties of polymeric materials. The methyl branch on the polymer backbone disrupts the regular packing of polymer chains, which hinders crystallization and typically results in amorphous polymers. acs.org This structural irregularity has a significant impact on the material's thermal and mechanical properties.

Research on analogous branched diols has shown that their inclusion leads to polymers with higher glass transition temperatures (Tg) compared to their counterparts made from linear diols. acs.org For instance, copolyesters synthesized with secondary (2°) alcohol diols, a category that includes this compound, exhibit increased Tg and modulus. acs.org This ability to manipulate the polymer's microstructure allows for the design of materials with a specific balance of flexibility, strength, and thermal stability, making them suitable for specialized engineering applications. mdpi.com

Table: Effect of Diol Structure on Copolyester Properties

Polymer System Diol Type Key Structural Feature Resulting Polymer Property
Furandioate-Adipate Copolyesters acs.org Linear (e.g., 1,4-butanediol) Straight chain Semi-crystalline, lower Tg

There is a significant research thrust towards developing polymers from renewable resources to replace those derived from petrochemicals. mdpi.comrsc.org A primary strategy involves the conversion of biomass, such as sugars from fermentation, into monomeric building blocks like diols. rsc.orgrsc.org These bio-based diols can then be polymerized to create more sustainable plastics, such as polyesters and polyurethanes. rsc.orgrug.nl

Diols like 1,4-butanediol (B3395766) and 1,3-butanediol (B41344) are already being produced from bio-based feedstocks for the synthesis of polyesters. nsf.gov While specific bio-based production routes for this compound are still an emerging area of research, the broader field of converting biomass into a diverse range of functionalized diols is rapidly advancing. researchgate.net The development of a scalable, bio-based synthesis for this compound would position it as a valuable monomer for producing high-performance, sustainable polymers with the unique properties conferred by its branched structure.

Intermediate in Complex Organic Molecule Synthesis

Beyond polymer science, the distinct structural features of this compound make it a valuable intermediate in the multi-step synthesis of complex, high-value organic molecules.

In asymmetric synthesis, chiral auxiliaries and ligands are used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral diols are particularly important as precursors for these critical components. researchgate.net this compound, being a chiral vicinal diol, is an ideal starting material for this purpose. researchgate.net

It can be converted into chiral ligands that coordinate to metal catalysts, creating an asymmetric environment that directs the approach of reactants. sfu.ca Similarly, it can be used to synthesize chiral auxiliaries, which are temporarily attached to a substrate molecule to guide a stereoselective transformation before being cleaved off. sfu.caorgsyn.org The synthesis of (2R,4R)-pentanediol, a related chiral diol, has been demonstrated as an effective precursor for chiral ligands, highlighting the utility of this class of molecules in catalysis. researchgate.net

In the total synthesis of complex natural products, chemists often rely on small, readily available building blocks that can be elaborated through a series of reactions. The differential reactivity of the functional groups in this compound—a primary (less sterically hindered) and a tertiary (more sterically hindered) alcohol—makes it a strategic intermediate.

This difference allows for the selective protection or reaction of one hydroxyl group over the other, enabling a stepwise and controlled construction of a larger molecular framework. This approach is fundamental in building complex stereochemical architectures. The use of similar diols, such as (2S, 3R)-2,4-Dimethyl-1,3-pentanediol, has been documented in boron-mediated aldol (B89426) reactions that form key intermediates for natural product synthesis, demonstrating the practical application of such diols in complex synthetic pathways. orgsyn.org

Table of Mentioned Compounds

Compound Name
This compound
2-methylpentane-1,2-diol
1,4-butanediol
2,5-hexanediol
1,3-butanediol
(2R,4R)-pentanediol
(2S, 3R)-2,4-Dimethyl-1,3-pentanediol
Polyesters
Polyurethanes
Diisocyanates

Use in Specific Research Reactions (e.g., Arylboronic Ester Synthesis)

This compound, often referred to as hexylene glycol, serves as a crucial reagent in the synthesis of functionalized boronic esters. atamanchemicals.comacs.org These esters are significant intermediates in organic chemistry, particularly for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. google.com The synthesis of arylboronic esters often involves the reaction of a corresponding aryl halide with a diboron (B99234) ester in the presence of a palladium catalyst. google.com

Traditionally, the synthesis of certain boronic esters required cryogenic temperatures. However, researchers have discovered that using this compound can circumvent the need for such low temperatures. acs.org This diol reacts with boronic acids to form stable cyclic boronic esters, known as dioxaborinanes. wiley-vch.dewiley-vch.de For instance, the pinacol (B44631) and this compound esters of ethylene (B1197577) boronic acid have proven to be effective substrates in Heck couplings with aryl and alkenyl halides, leading to the formation of 2-aryl- and 2-butadienylboronates with minimal side products from Suzuki-Miyaura coupling. wiley-vch.de

The formation of boronic esters with 1,2-diols like this compound is an enthalpically favored process. researchgate.net Studies have shown that alkyl boronic acids tend to form these esters to a greater extent than aryl boronic acids. researchgate.net The resulting cyclic esters are significantly more acidic than the parent boronic acids. researchgate.net

A key advantage of using this compound is in the preparation of diboronic esters. For example, bis(hexylene glycolato)diboron can be synthesized from tetrakis(dimethylamino)diboron (B157049) and this compound. google.com These diboronic esters are important precursors for creating a wide variety of arylboronic esters, which are then readily converted to arylboronic acids for use in Suzuki coupling reactions. google.com

Specialized Research Methodologies and Laboratory Utility

Cryoprotection and Precipitation in Protein Crystallography

This compound (MPD) is a widely utilized compound in protein crystallography, where it functions as both a precipitant and a cryoprotectant. atamanchemicals.comscispace.comwikipedia.org Its amphiphilic nature, meaning it is compatible with both polar and nonpolar molecules, allows it to compete with the solvent in a crystallography experiment, which induces the protein to precipitate and form crystals. atamanchemicals.comwikipedia.org

The process of X-ray crystallography requires that protein crystals be cooled to cryogenic temperatures, typically around -173°C, to minimize radiation damage from the X-ray beam. nih.govictp.it However, the water within the crystals can form ice, which would destroy the crystal lattice and render it useless for diffraction studies. wikipedia.org This is where the role of a cryoprotectant becomes vital.

MPD is an effective cryoprotectant because it prevents the formation of ice crystals during the flash-cooling process. wikipedia.orgictp.it Its small and flexible structure enables it to bind to various locations on a protein's secondary structure, such as alpha helices and beta sheets. wikipedia.org This binding displaces water molecules and allows the protein crystals to anneal, preventing ice formation. wikipedia.org The use of MPD has been shown to improve the resolution of X-ray diffraction data, making the resulting protein structures easier to identify. wikipedia.org Furthermore, it is not a strong denaturing agent, meaning it does not significantly alter the protein's structure during the crystallographic procedure. atamanchemicals.comwikipedia.org

While highly effective, the use of MPD as a cryoprotectant is not without its challenges. In some cases, crystals can be very sensitive to the loss of volatile components from the crystallization buffer. nih.gov Including MPD directly in the crystallization buffer or soaking the crystal in a cryoprotectant solution was found to be unhelpful for certain sensitive crystals, as the time required for handling was enough to cause crystal collapse. nih.gov

Role as a Solvent and Reagent in Academic Synthetic Procedures

Beyond its specific applications in boronic ester synthesis and protein crystallography, this compound possesses properties that make it a valuable solvent and reagent in various academic and industrial synthetic procedures. It is a colorless liquid with a mild, sweetish odor and is miscible with water. wikipedia.org

Its utility as a solvent stems from its ability to dissolve a range of both polar and nonpolar compounds. atamanchemicals.comscispace.com This characteristic is advantageous in creating homogenous reaction mixtures.

In addition to its role in forming boronic esters, like other diols, it can form borate (B1201080) esters. atamanchemicals.comwikipedia.org It is also used in the preparation of vinylboronates. atamanchemicals.com The chemical industry utilizes it as an additive in hydraulic fluids, inks, and cement, and in the synthesis of fragrances and photosensitive materials. atamanchemicals.com

Analytical Characterization Methodologies for 2 Methyl 1,2 Pentanediol in Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-methyl-1,2-pentanediol, offering information on its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR (Proton NMR): In ¹H-NMR, the chemical shifts, integrations, and splitting patterns of the proton signals provide detailed information about the local electronic environment and connectivity of hydrogen atoms in the molecule. For this compound, specific proton signals corresponding to the methyl, methylene, and hydroxyl groups can be identified and assigned.

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. nih.gov For instance, a commercially available sample of 2,4-pentanediol, a related diol, shows five distinct peaks in its ¹³C-NMR spectrum at 23.3, 23.9, 46.5, 64.8, and 68.1 δ. pressbooks.pub This highlights the sensitivity of ¹³C-NMR to the chemical environment of each carbon atom.

A general representation of expected NMR data for this compound is provided below:

¹H-NMR Data (Predicted) ¹³C-NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~0.9t, 3H (CH₃-CH₂)
~1.1s, 3H (CH₃-C(OH))
~1.3-1.5m, 4H (CH₂-CH₂ and CH₂-C(OH))
~3.4s, 2H (CH₂-OH)
~2.0-4.0br s, 2H (OH)

This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. nih.gov In the case of this compound, the IR spectrum will be dominated by a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of C-H stretches from the alkyl chain will also be evident. A related compound, 2-methyl-2,4-pentanediol, shows a spectrum that conforms to its structure, indicating the utility of this technique. thermofisher.com

IR Absorption Data (Typical)
Frequency Range (cm⁻¹)
3600-3200 (broad)
3000-2850
1470-1430
1380-1370
1260-1000

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. nih.gov The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound (118.17 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule or alkyl radicals. The presence of a heteroatom with non-bonding valence electrons, such as oxygen, can significantly influence the fragmentation pattern. msu.edu

For example, in the mass spectrum of 2,3-butanediol, the base peak at m/z 45 corresponds to the [CH₃CHOH]⁺ ion. aip.org Similarly, for this compound, characteristic fragment ions would be expected from cleavage adjacent to the oxygen atoms.

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations. It is particularly useful for analyzing the skeletal vibrations of the carbon backbone. The Raman spectrum of this compound will exhibit characteristic peaks corresponding to C-C and C-H vibrations, providing a unique "fingerprint" of the molecule. Studies on related diols like 1,2-pentanediol (B41858) and 2-methyl-2,4-pentanediol have demonstrated the utility of Raman spectroscopy in understanding their molecular structure and interactions. researchgate.netscilit.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. For instance, commercial 2-methyl-2,4-pentanediol is often tested for a purity of at least 98.5% by GC. thermofisher.com

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. biomedpharmajournal.org The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). biomedpharmajournal.org The separation is based on the differential interactions of the sample components with the stationary phase. biomedpharmajournal.org

In the context of this compound, a chiral compound existing as two non-superimposable mirror images (enantiomers), standard HPLC can be used for general purity analysis. However, to determine the enantiomeric excess (e.e.), a specialized form of HPLC known as chiral HPLC is essential. wiley-vch.desigmaaldrich.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other.

Chiral HPLC utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. sigmaaldrich.com This allows for the differential interaction with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. sigmaaldrich.com The determination of enantiomeric excess is crucial in various fields, particularly in the synthesis of chiral molecules where controlling the stereochemical outcome is paramount. wiley-vch.degoogle.com

Research has demonstrated the use of chiral HPLC for the analysis of various chiral compounds. For instance, the enantiomeric excess of 3-substituted cyclobutanone (B123998) derivatives has been determined using chiral HPLC analysis on a Chiralpak AD-H column. wiley-vch.de Similarly, another study determined the enantiomeric excess of different compounds using a Chiralpak AS-H column. wiley-vch.de The selection of the chiral column and the mobile phase composition (e.g., hexane/2-propanol mixtures) are critical parameters that are optimized to achieve effective separation of the enantiomers. wiley-vch.de The separated enantiomers are then detected, often by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess. wiley-vch.de

Table 1: Chiral HPLC Parameters for Enantiomeric Analysis

ParameterDescriptionExample from Research wiley-vch.de
Stationary Phase Chiral column used for separation.Chiralpak AD-H, Chiralpak AS-H
Mobile Phase Solvent system used to carry the analyte.Hexane/2-Propanol (e.g., 90/10, 95/5)
Flow Rate The speed at which the mobile phase moves.0.7 mL/min, 1.0 mL/min
Detection Method used to detect the separated enantiomers.UV detector (e.g., λ = 214 nm, 220 nm)
Retention Time (tR) Time taken for an enantiomer to elute.Different tR for major and minor enantiomers

Material and Catalyst Characterization Techniques in Diol-Related Research

The synthesis of diols, including this compound, often involves heterogeneous catalysts. The efficiency and selectivity of these catalysts are intrinsically linked to their physical and chemical properties. Therefore, a comprehensive characterization of the catalyst material is indispensable for understanding its performance and for the rational design of new and improved catalysts. acs.orgrsc.orgacs.org

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. utm.mymdpi.com It provides information on the crystal structure, phase composition, and crystallite size of a catalyst. utm.mymdpi.com In diol-related research, XRD is frequently employed to identify the crystalline phases of the catalyst support and the active metal components. acs.orgmdpi.com

For instance, in the study of catalysts for the synthesis of polycarbonate diols, XRD analysis was used to examine the patterns of KNO₃/Al₂O₃ catalysts with varying KNO₃ loadings and calcination temperatures. rsc.org The technique helps in confirming the formation of desired crystalline structures and can reveal the presence of different phases, which can influence catalytic activity. utm.myrsc.org The XRD patterns of catalysts are typically recorded over a specific range of 2θ angles to identify the characteristic diffraction peaks of the constituent materials. mdpi.comrsc.org

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are vital for visualizing the morphology, particle size, and dispersion of catalysts. azom.comazooptics.com

TEM offers higher resolution images by transmitting electrons through an ultra-thin sample, allowing for the direct visualization of the size, shape, and distribution of catalyst nanoparticles. azom.comazooptics.com This is particularly important for supported metal catalysts, where the size and dispersion of the metal particles on the support material significantly impact the catalytic performance. acs.orgneliti.com

HRTEM provides even greater resolution, enabling the visualization of the crystal lattice of nanoparticles, which can offer insights into their structure and potential defects. researchgate.net

In research related to diol synthesis, these techniques are used to characterize the catalyst before and after the reaction to assess its stability and to understand how the catalyst's morphology influences its activity and selectivity. acs.orgacs.orgmdpi.com

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. catalysis.blogcatalysis.blog The surface area of a heterogeneous catalyst is a critical parameter as it often correlates directly with the number of available active sites for a reaction. catalysis.blogc2cat.eu A higher surface area generally leads to higher catalytic activity. catalysis.blogc2cat.eu

The BET analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at a constant temperature. catalysis.blog By measuring the amount of gas adsorbed at different partial pressures, the specific surface area can be calculated. c2cat.eu In addition to surface area, the BET method, often in conjunction with the Barrett-Joyner-Halenda (BJH) method, can provide information about the pore volume and pore size distribution of the catalyst. rsc.org This is important because the pore structure can affect the diffusion of reactants and products to and from the active sites. c2cat.eu In studies on catalysts for diol synthesis, BET analysis is a standard characterization technique to evaluate the textural properties of the catalyst materials. acs.orgrsc.org

Table 2: Catalyst Surface Properties from BET Analysis

Catalyst SampleSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
OMS-2 --- acs.org
1% Rh/OMS-2 72Decreased from OMS-2- acs.org
Reused 1% Rh/OMS-2 --- acs.org
Al₂O₃ --- researchgate.net
0.015 Co-complex / Al₂O₃ Lower than pure Al₂O₃-2-10 researchgate.net

Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reduction (TPR) are techniques used to characterize the active sites on a catalyst's surface.

TPD is used to determine the number and strength of acid or basic sites on a catalyst. This is achieved by adsorbing a probe molecule (e.g., ammonia (B1221849) for acidic sites, carbon dioxide for basic sites) onto the catalyst surface and then heating the sample at a controlled rate. acs.orgacs.org The temperature at which the probe molecule desorbs provides information about the strength of the active sites. acs.orgresearchgate.net

TPR is used to study the reducibility of metal oxide catalysts. The catalyst is heated in a reducing gas stream (typically hydrogen), and the consumption of the reducing gas is monitored as a function of temperature. acs.orgacs.org This provides information about the temperature at which the metal species are reduced, which can be related to the nature of the metal-support interaction and the dispersion of the metal. ncl.res.in

These techniques are crucial in diol synthesis research for understanding the nature of the active sites responsible for the catalytic reaction and for tailoring the catalyst properties to improve performance. acs.orgrsc.orgresearchgate.net

Table 3: TPD/TPR Analysis of Catalysts in Diol-Related Research

CatalystTPD Probe MoleculeInformation GainedTPR Reducing GasInformation GainedReference
OMS-2 CO₂Weak and moderate basic sitesH₂Reducibility of manganese oxides acs.org
1% Rh/OMS-2 CO₂, NH₃Basicity and acidityH₂Reducibility of Rh and support acs.org
KNO₃/Al₂O₃ CO₂Basicity-- rsc.org
Cu-based oxides CO₂Acido-basic properties-Reducibility of copper species rsc.org
Pd–Cu/ZrO₂ NH₃Acidity-- acs.orgepa.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS is used to analyze the surface of a catalyst, which is particularly important as catalysis is a surface phenomenon.

In the context of diol synthesis, XPS can be used to determine the elemental composition of the catalyst's surface and, crucially, the oxidation states of the active metal species. acs.orgmdpi.com For example, in a bimetallic catalyst, XPS can reveal whether the metals are present in their elemental or oxidized states and can provide information about the formation of alloys or metal-support interactions. This information is vital for understanding the nature of the active sites and the reaction mechanism. acs.orgepa.gov For instance, XPS was used to characterize a Pd–Cu/ZrO₂ catalyst used in the synthesis of 1,4-pentanediol, providing insights into the surface composition and the oxidation states of palladium and copper. acs.orgepa.gov

Conformational Analysis and Intramolecular Interactions of 2 Methyl 1,2 Pentanediol

Experimental Determination of Preferred Conformations (e.g., Rotational Spectroscopy)

Rotational spectroscopy, particularly in combination with supersonic jet expansion, is a powerful tool for the unambiguous determination of molecular conformations in the gas phase. acs.orgacs.orgnih.gov This method measures the transition frequencies between quantized rotational energy levels of a molecule. Since the moments of inertia are highly sensitive to the mass distribution and thus the geometry of the molecule, each conformer has a unique rotational spectrum. acs.org

For flexible molecules like diols, this technique can distinguish between different conformers that are trapped at their respective potential energy minima upon rapid cooling in the jet expansion. acs.org By analyzing the resulting spectra, researchers can determine the rotational constants for each observed species, which are then compared with theoretical values for computationally predicted structures. This comparison allows for the definitive identification of the conformers present in the expansion. Furthermore, the relative intensities of the spectral lines can provide an estimate of the relative abundances of the conformers in the jet. nih.gov Studies on related molecules like 1,3-butanediol (B41344) have successfully identified multiple conformers, revealing that intramolecular hydrogen bonding is a dominant factor in stabilizing the preferred shapes. acs.orgacs.org

Theoretical Prediction of Conformational Landscapes and Energy Minima

In the absence of extensive experimental data, computational chemistry provides essential insights into the conformational landscape of 2-methyl-1,2-pentanediol. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface (PES) of a molecule to identify stable conformers (energy minima) and the transition states that connect them. researchgate.netresearchgate.net

A computational conformational analysis of this compound would involve a systematic search of the torsional degrees of freedom, primarily the rotations around the C1-C2 and C2-C3 bonds. The resulting geometries are then optimized to find the nearest local energy minimum. Subsequent frequency calculations are performed to confirm that the optimized structures are true minima (having no imaginary frequencies) and to calculate their zero-point vibrational energies (ZPVE). mdpi.com

The relative energies of the conformers determine their predicted stability. For 1,2-diols, the most stable conformations are typically those that can form an intramolecular hydrogen bond and minimize steric hindrance. The gauche conformation around the C-C bond of the diol moiety is often preferred, as it allows the two hydroxyl groups to be close enough to interact. researchgate.net Computational models can predict the relative energies of various conformers, indicating which structures are most likely to be populated at a given temperature.

While a specific, peer-reviewed conformational energy landscape for this compound is not published, the principles of such a study on similar molecules suggest a complex interplay of forces. For instance, in related diols, multiple conformers are often found to lie within a small energy range, indicating a dynamic equilibrium between different shapes. researchgate.net

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding is a key non-covalent interaction that significantly influences the conformational preferences of diols. nih.govfiveable.me In 1,2-diols like this compound, a hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the adjacent hydroxyl group (O-H···O). This interaction typically stabilizes conformations where the two hydroxyl groups are in a gauche orientation relative to each other. acs.org

However, there is some debate regarding the classification of this interaction in vicinal diols. Some quantum mechanical and topological analyses suggest that the interaction in molecules like ethane-1,2-diol may not meet the strict criteria for a classical hydrogen bond, even though it is energetically favorable and dictates the gauche preference. nih.gov Regardless of its precise definition, this stabilizing intramolecular interaction is a critical factor in determining the lowest energy conformers. acs.org The presence of a methyl group at the C2 position in this compound would introduce additional steric and electronic effects that modulate the geometry and strength of this hydrogen bond compared to simpler 1,2-diols.

Stereochemical Relationships and Dihedral Angle Analysis

The different conformations of this compound are defined by the dihedral angles along its carbon backbone. The most critical dihedral angles for describing the conformational isomers are:

τ1 (O1-C1-C2-O2): This angle describes the relative orientation of the two hydroxyl groups.

τ2 (C1-C2-C3-C4): This angle describes the orientation of the propyl chain relative to the diol core.

The terms anti (dihedral angle of ~180°), gauche (dihedral angle of ~±60°), and syn or eclipsed (dihedral angle of ~0°) are used to describe these relationships. For 1,2-diols, a gauche arrangement of the O1-C1-C2-O2 torsion is typically favored to facilitate intramolecular hydrogen bonding. researchgate.net The rotation around the C1-C2 bond is a primary conformational process. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This is achieved by using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, several molecular descriptors can be calculated from its 2D or 3D structure. These descriptors are essential for building QSPR models. Public databases like PubChem provide a range of computed descriptors. nih.govguidechem.com

Below is an interactive table of key molecular descriptors for this compound.

These descriptors can be used in linear or non-linear regression models to predict properties such as boiling point, viscosity, and solubility without the need for experimental measurements. For example, the Topological Polar Surface Area (TPSA) is often correlated with membrane permeability, while XLogP3-AA is a key factor in predicting how a compound will distribute in a biological system. guidechem.com The number of rotatable bonds is a measure of molecular flexibility, which can influence binding affinity to biological targets. guidechem.com

Future Directions and Emerging Research Avenues for Branched Pentanediols

Development of Novel and Sustainable Green Chemical Synthesis Routes

A primary focus of future research is the development of environmentally benign synthesis methods for 2-Methyl-1,2-pentanediol. Traditional chemical synthesis often relies on petroleum-based feedstocks and can generate hazardous waste. The shift towards sustainable routes involves the utilization of renewable biomass as a starting material.

One promising approach is the catalytic conversion of furfural (B47365) and its derivatives, which can be obtained from lignocellulosic biomass. d-nb.info Research has demonstrated the potential for producing pentanediols through the hydrogenolysis of these bio-derived compounds. For instance, a new synthetic route for 1,2-pentanediol (B41858) has been designed using butyraldehyde (B50154) and paraformaldehyde, which can be derived from biomass. researchgate.net This process involves a cross-acyloin condensation followed by hydrogenation, offering a more environmentally friendly alternative to traditional methods. researchgate.net

Table 1: Comparison of Catalytic Systems for Pentanediol Synthesis from Biomass Derivatives

Catalyst SystemFeedstockKey ProductsSelectivity/YieldReference
Pt/MgOFurfuryl Alcohol1,2-Pentanediol, 1,5-Pentanediol (B104693)59.4% selectivity for 1,2-Pentanediol mdpi.com
Pt/Li/MgAl2O4Furfuryl AlcoholPentanediols77.4% selectivity for Pentanediols mdpi.com
Ni-Sn/ZnOFurfuryl Alcohol1,2-Pentanediol91% yield rsc.org
Pt-Fe/MTFurfural1,2-PentanediolHigh production rate rsc.org
Ru/MgOFurfuryl Alcohol1,2-Pentanediol42% selectivity d-nb.info

This table is interactive and can be sorted by clicking on the column headers.

The development of these green chemical approaches is crucial for reducing the environmental footprint of this compound production and aligning with the principles of sustainable chemistry. figshare.com

Integration of this compound into Circular Economy Chemical Processes

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, presents significant opportunities for this compound. hbm4eu.eu Integrating this compound into circular processes involves both its production from waste streams and its use in the creation of recyclable and biodegradable materials.

One area of exploration is the chemical upcycling of plastic waste. researchgate.netornl.gov Research is underway to convert mixed plastic waste into valuable chemicals, including diols. nih.gov By developing catalytic processes that can transform post-consumer plastics into this compound, it is possible to create a closed-loop system where waste is a resource for new chemical production. rsc.org

Furthermore, this compound can be utilized as a monomer in the synthesis of polymers designed for recyclability. Its branched structure can influence the properties of polymers, potentially leading to materials that are more easily broken down into their constituent monomers for reuse. gantrade.com This approach aligns with the goal of reducing plastic pollution and transitioning towards a more sustainable materials economy.

Design of Advanced Catalytic Systems for Enhanced Selectivity and Process Efficiency

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst used. Future research will focus on the rational design of advanced catalytic systems to improve these aspects. This includes the development of catalysts that can operate under milder reaction conditions, reducing energy consumption and costs.

Bimetallic catalysts, such as Ni-Sn alloys, have shown promise in the selective conversion of furan (B31954) compounds to pentanediols. rsc.orgresearchgate.net The synergistic effects between the two metals can enhance catalytic activity and direct the reaction towards the desired product. rsc.org For example, Pt-Fe bimetallic nanoparticles have demonstrated high efficiency in the selective hydrogenolysis of furfural to 1,2-pentanediol. rsc.org

The support material for the catalyst also plays a crucial role. d-nb.info Research into novel support materials that can enhance the dispersion and stability of the active metal particles is an active area of investigation. mdpi.com The goal is to create robust and reusable catalysts that maintain their performance over multiple reaction cycles, which is essential for industrial applications. bcrec.id

Exploration of New Frontiers in Materials Science and Polymer Engineering

The unique molecular structure of this compound, with its branched chain and two hydroxyl groups, makes it an interesting building block for new materials and polymers. While its direct applications are still being explored, related diols have found use in various polymeric systems. For instance, 2-methyl-1,3-propanediol (B1210203) is used to enhance the properties of unsaturated polyester (B1180765) resins and polyurethanes. gantrade.com

Future research will likely investigate the incorporation of this compound into various polymer backbones, such as polyesters and polycarbonates. researchgate.net Its branched nature could be exploited to control the crystallinity and thermal properties of these materials, potentially leading to polymers with enhanced flexibility, clarity, or other desirable characteristics. gantrade.com

The use of this compound in the development of biodegradable polymers is another promising avenue. By creating polymers that can be broken down by microorganisms, it is possible to address the environmental persistence of conventional plastics.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental research offers a powerful tool for accelerating the discovery and optimization of processes related to this compound. Computational studies can be used to predict the behavior of catalysts, screen potential reaction pathways, and guide the design of new materials. energy.gov

For example, molecular modeling can help to identify promising solvent candidates for the extraction and purification of diols from reaction mixtures. energy.gov This can significantly reduce the amount of experimental work required to optimize separation processes.

By combining the insights gained from computational simulations with the results of laboratory experiments, researchers can develop a deeper understanding of the underlying chemical and physical principles governing the synthesis and application of this compound. This synergistic approach is expected to play a key role in overcoming the current challenges and unlocking the full potential of this and other branched pentanediols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.